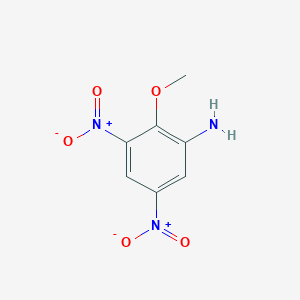![molecular formula C20H14BO2 B14301391 Bis[(naphthalen-2-yl)oxy]boranyl CAS No. 112500-99-9](/img/structure/B14301391.png)
Bis[(naphthalen-2-yl)oxy]boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(naphthalen-2-yl)oxy]boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of two naphthalen-2-yl groups attached to a boron atom through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(naphthalen-2-yl)oxy]boranyl typically involves the reaction of naphthalen-2-ol with a boron-containing reagent. One common method is the reaction of naphthalen-2-ol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:
2C10H7OH+BCl3→(C10H7O)2BCl+2HCl
The intermediate product, Bis[(naphthalen-2-yl)oxy]boron chloride, can then be further purified and converted to this compound by treatment with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(naphthalen-2-yl)oxy]boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The naphthalen-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield boronic acids or boronates.
- Reduction may produce borohydrides or other reduced boron species.
- Substitution can result in the formation of various substituted naphthalenes.
Applications De Recherche Scientifique
Bis[(naphthalen-2-yl)oxy]boranyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Bis[(naphthalen-2-yl)oxy]boranyl involves its interaction with various molecular targets and pathways. In the context of Suzuki-Miyaura coupling reactions, the compound acts as a boron source that participates in the transmetalation step, where the boron atom transfers an organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another organoboron compound used in Suzuki-Miyaura coupling reactions.
Boron trifluoride: A boron-containing compound with different reactivity and applications.
Triphenylborane: An organoboron compound with three phenyl groups attached to the boron atom.
Uniqueness
Bis[(naphthalen-2-yl)oxy]boranyl is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
112500-99-9 |
|---|---|
Formule moléculaire |
C20H14BO2 |
Poids moléculaire |
297.1 g/mol |
InChI |
InChI=1S/C20H14BO2/c1-3-7-17-13-19(11-9-15(17)5-1)22-21-23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clé InChI |
DSJXTQOWOJGLMG-UHFFFAOYSA-N |
SMILES canonique |
[B](OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
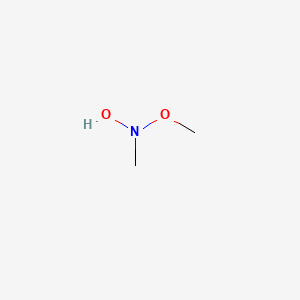

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

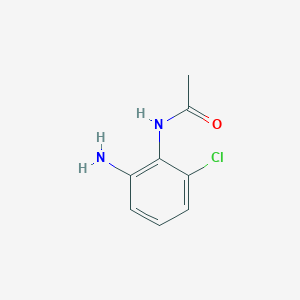
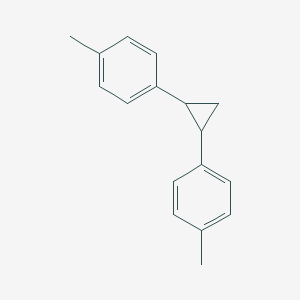

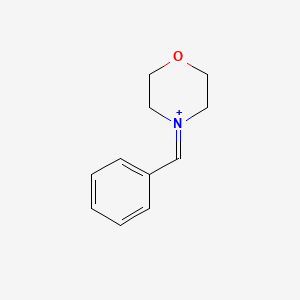
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
